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Compound of Interest

Compound Name: 3-(Cyclopentyloxy)azetidine

Cat. No.: B15268126 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-(Cyclopentyloxy)azetidine is a saturated heterocyclic organic compound featuring a four-

membered azetidine ring substituted with a cyclopentyloxy group at the 3-position. Azetidine

derivatives are of significant interest in medicinal chemistry due to their unique structural

features and diverse biological activities. The strained four-membered ring can impart favorable

physicochemical properties and metabolic stability to drug candidates. This document provides

a detailed overview of the known chemical properties, synthesis, and potential biological

relevance of 3-(Cyclopentyloxy)azetidine, drawing upon available data for the compound and

related analogues.

Core Chemical Properties
A summary of the key chemical identifiers and properties for 3-(Cyclopentyloxy)azetidine is

presented below. It is important to note that while some properties are readily available,

specific experimental data such as boiling and melting points are not extensively reported in

publicly accessible literature.
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Property Value Source

CAS Number 1344282-98-9 [1]

Molecular Formula C₈H₁₅NO [1]

Molecular Weight 141.21 g/mol [1]

SMILES C1(OC2CCCC2)CNC1 [1]

Appearance
Not explicitly reported, likely a

liquid or low-melting solid
-

Boiling Point Not reported -

Melting Point Not reported -

Solubility

Not explicitly reported for this

specific compound. The parent

azetidine is miscible with

water. Solubility of substituted

azetidines varies with the

nature of the substituent.

[2]

Storage

Typically stored in a cool, dry

place. Some suppliers indicate

cold-chain transportation.

[1]

Synthesis and Reactivity
General Synthetic Approaches to 3-Alkoxyazetidines
While a specific, detailed experimental protocol for the synthesis of 3-
(Cyclopentyloxy)azetidine is not readily available in the surveyed literature, general methods

for the preparation of 3-alkoxyazetidines can be inferred from established synthetic routes for

analogous compounds. These methods often involve the nucleophilic substitution of a suitable

leaving group at the 3-position of an N-protected azetidine with a cyclopentoxide source.

A plausible synthetic pathway could involve the following steps:
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Protection of the Azetidine Nitrogen: The synthesis would likely commence with an N-

protected azetidin-3-ol or a derivative with a good leaving group at the 3-position. Common

protecting groups for the azetidine nitrogen include Boc (tert-butyloxycarbonyl) or Cbz

(carboxybenzyl), which can be readily introduced and removed.

Activation of the 3-Hydroxyl Group (if starting from azetidin-3-ol): If the starting material is N-

protected azetidin-3-ol, the hydroxyl group would need to be converted into a better leaving

group, such as a tosylate, mesylate, or halide.

Nucleophilic Substitution: The N-protected azetidine with a leaving group at the 3-position

would then be reacted with sodium or potassium cyclopentoxide. This alkoxide can be

prepared by deprotonating cyclopentanol with a strong base like sodium hydride.

Deprotection: The final step would involve the removal of the N-protecting group to yield the

target compound, 3-(Cyclopentyloxy)azetidine.

A schematic representation of a potential synthetic workflow is provided below.
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Potential Synthetic Workflow for 3-(Cyclopentyloxy)azetidine

Step 1: N-Protection

Step 2: Activation

Step 3: Nucleophilic Substitution

Step 4: Deprotection

Azetidin-3-ol

N-Protected Azetidin-3-ol

Boc₂O or Cbz-Cl

N-Protected Azetidin-3-ol

N-Protected 3-O-LeavingGroup-Azetidine

TsCl, MsCl, or Halogenating agent

N-Protected 3-O-LeavingGroup-Azetidine

N-Protected 3-(Cyclopentyloxy)azetidine

SN2 Reaction

N-Protected 3-(Cyclopentyloxy)azetidine

Cyclopentanol + NaH

3-(Cyclopentyloxy)azetidine

Acidic or Hydrogenolysis conditions

Click to download full resolution via product page

Caption: Potential synthetic workflow for 3-(Cyclopentyloxy)azetidine.
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Reactivity
The reactivity of 3-(Cyclopentyloxy)azetidine is dictated by the strained four-membered ring

and the presence of the secondary amine.

N-Functionalization: The nitrogen atom is nucleophilic and can readily undergo reactions

such as alkylation, acylation, and sulfonylation.

Ring Strain and Ring-Opening Reactions: The inherent ring strain of the azetidine ring

(approximately 25.4 kcal/mol) makes it susceptible to ring-opening reactions under certain

conditions, although it is generally more stable than the three-membered aziridine ring.[3]

These reactions can be promoted by electrophiles or under acidic conditions.

Spectroscopic Data
Detailed NMR and mass spectrometry data for 3-(Cyclopentyloxy)azetidine are not available

in the public domain. However, characteristic spectral features can be predicted based on its

structure and data from analogous compounds.

Predicted ¹H NMR Spectroscopy
Azetidine Ring Protons: The protons on the azetidine ring would be expected to appear as

complex multiplets in the upfield region of the spectrum. The proton at the 3-position, being

attached to the carbon bearing the ether linkage, would likely resonate at a downfield-shifted

position compared to the other ring protons.

Cyclopentyloxy Group Protons: The methine proton on the cyclopentyl ring attached to the

oxygen would appear as a multiplet. The methylene protons of the cyclopentyl ring would

also give rise to multiplets.

N-H Proton: A broad singlet corresponding to the N-H proton would be expected, the

chemical shift of which would be dependent on the solvent and concentration.

Predicted ¹³C NMR Spectroscopy
Azetidine Ring Carbons: The carbon atom at the 3-position would be significantly downfield-

shifted due to the electronegative oxygen atom of the ether linkage. The other two carbon

atoms of the azetidine ring would appear at higher field.
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Cyclopentyloxy Group Carbons: The carbon atom of the cyclopentyl group attached to the

oxygen would resonate at a downfield position, while the other carbons of the cyclopentyl

ring would appear further upfield.

Mass Spectrometry
The electron ionization (EI) mass spectrum of 3-(Cyclopentyloxy)azetidine would be

expected to show a molecular ion peak (M⁺) at m/z 141. Common fragmentation patterns for

azetidines involve cleavage of the ring.

Biological Activity and Potential Applications
While there is no specific biological data available for 3-(Cyclopentyloxy)azetidine, the

azetidine scaffold is a well-established pharmacophore present in numerous biologically active

compounds.[3] Azetidine derivatives have been reported to exhibit a wide range of

pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and central

nervous system activities.[3][4]

The introduction of a lipophilic cyclopentyloxy group at the 3-position may influence the

compound's pharmacokinetic properties, such as its membrane permeability and metabolic

stability. It is plausible that 3-(Cyclopentyloxy)azetidine could serve as a valuable building

block for the synthesis of novel drug candidates. Further biological screening would be

necessary to elucidate its specific pharmacological profile.

Experimental Protocols
As specific experimental protocols for 3-(Cyclopentyloxy)azetidine are not available, the

following are general procedures for key reactions in azetidine chemistry that could be

adapted.

General Procedure for N-Boc Protection of an Azetidine
To a solution of the azetidine in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) is

added di-tert-butyl dicarbonate (Boc₂O) and a base such as triethylamine or

diisopropylethylamine. The reaction is typically stirred at room temperature until completion, as

monitored by thin-layer chromatography (TLC). The reaction mixture is then worked up by

washing with aqueous solutions to remove excess reagents and the base, followed by drying of
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the organic layer and removal of the solvent under reduced pressure to yield the N-Boc

protected azetidine.

General Procedure for Williamson Ether Synthesis of a
3-Alkoxyazetidine
To a solution of an N-protected azetidin-3-ol in an anhydrous aprotic solvent such as

tetrahydrofuran (THF) or dimethylformamide (DMF) is added a strong base, typically sodium

hydride, at 0 °C. The mixture is stirred to allow for the formation of the alkoxide. A solution of

the corresponding alkyl halide (in this case, cyclopentyl bromide or iodide) is then added, and

the reaction mixture is stirred, possibly with heating, until the reaction is complete (monitored

by TLC). The reaction is quenched by the careful addition of water, and the product is extracted

into an organic solvent. The organic layer is washed, dried, and concentrated to give the crude

product, which is then purified by column chromatography.

General Procedure for N-Boc Deprotection
The N-Boc protected azetidine is dissolved in a solvent such as dichloromethane or dioxane,

and a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, is added.

The reaction is stirred at room temperature until the deprotection is complete (monitored by

TLC). The solvent and excess acid are then removed under reduced pressure to yield the

deprotected azetidine, often as a salt.

Safety and Handling
Specific safety and handling information for 3-(Cyclopentyloxy)azetidine is not well-

documented. However, based on the general properties of azetidines and other cyclic amines,

the following precautions should be taken:

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin,

eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves,

safety glasses, and a lab coat.

Toxicity: The toxicological properties have not been thoroughly investigated. Assume the

compound is potentially harmful if swallowed, inhaled, or in contact with skin.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b15268126?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15268126?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Flammability: The flammability is not known, but many organic amines are flammable. Keep

away from heat, sparks, and open flames.

It is highly recommended to consult the Safety Data Sheet (SDS) from the supplier for detailed

and specific safety information before handling this compound.

Conclusion
3-(Cyclopentyloxy)azetidine is a chemical entity with potential for use in drug discovery and

as a synthetic building block. While specific experimental data on its physical and chemical

properties are limited, its synthesis and reactivity can be reasonably predicted based on the

well-established chemistry of azetidines. Further research is required to fully characterize this

compound and to explore its potential biological activities. The information provided in this

guide serves as a foundational resource for researchers and scientists interested in this and

related molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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